molecular formula C14H11ClO B8661766 4-Chloro-2-(2-phenylethenyl)phenol CAS No. 634184-46-6

4-Chloro-2-(2-phenylethenyl)phenol

Cat. No.: B8661766
CAS No.: 634184-46-6
M. Wt: 230.69 g/mol
InChI Key: DFHXKRFNZBTAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-phenylethenyl)phenol is a phenolic compound featuring a chlorine substituent at the 4-position and a styrenyl (2-phenylethenyl) group at the 2-position of the aromatic ring. Its applications may span organic synthesis, materials science, and bioactive compound development, depending on substituent-driven properties .

Properties

CAS No.

634184-46-6

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-2-(2-phenylethenyl)phenol

InChI

InChI=1S/C14H11ClO/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-10,16H

InChI Key

DFHXKRFNZBTAJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs, their substituents, and observed properties:

Compound Name Substituents Melting Point Biological/Reactive Properties References
4-Chloro-2-(2-phenylethenyl)phenol Cl (4), Styrenyl (2) Not reported Hypothesized enhanced conjugation; potential insecticidal/antimicrobial activity (inferred from analogs).
Chlorophene (4-Chloro-2-(phenylmethyl)phenol) Cl (4), Benzyl (2) Not reported Antibacterial; oxidizes rapidly with MnO₂, forming coupling products.
4-Stilbenol (4-(2-phenylethenyl)phenol) Styrenyl (4) Not reported Used as reference compound; lacks Cl, reducing electron-withdrawing effects.
4-Chloro-2-(hepta-1,3,5-triyn-1-yl)phenol Cl (4), Acetylenic chain (2) Not reported Biosynthetic intermediate in Helichrysum spp.; acetylenic groups may enhance reactivity.
FPD5 (4-Chloro-2-(5-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol) Cl (4), Pyrazoline-pyridyl (2) Not reported Activates Esterase D (ESD); tool for studying detoxification pathways.
4-Chloro-2-[(ethylamino)methyl]phenol Cl (4), Ethylamino-methyl (2) Not reported Used in medicinal chemistry; ethylamino group enhances biological activity.

Key Comparative Insights

Electronic and Steric Effects
  • Chlorophene vs. This compound: Chlorophene’s benzyl group introduces steric bulk but lacks conjugation, whereas the styrenyl group in the target compound may enhance electron delocalization, affecting UV absorption and redox behavior .
Reactivity and Environmental Fate
  • Chlorophene and triclosan oxidize rapidly with manganese oxides (e.g., MnO₂), forming coupling products. The styrenyl group in this compound may alter reaction pathways due to conjugation, though experimental data are needed .

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